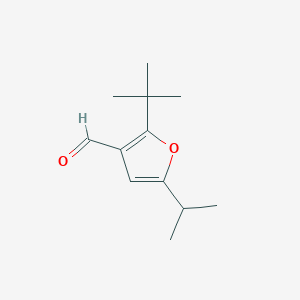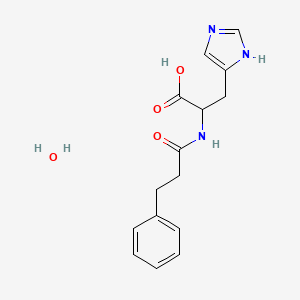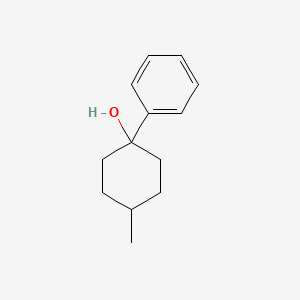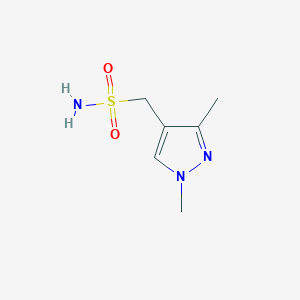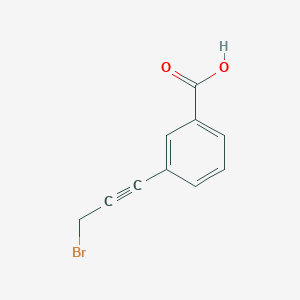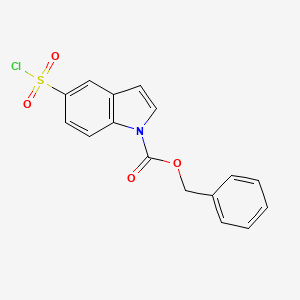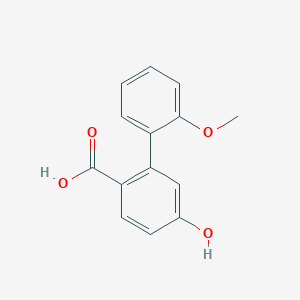
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl. It is a derivative of morpholine and pyrrolidine, two important heterocyclic compounds. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of 4-methylpyrrolidine-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The final product is typically obtained through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: N-oxides of the morpholine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted morpholine or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpyrrolidine-3-carbonyl)piperidine hydrochloride
- 4-(4-Methylpyrrolidine-3-carbonyl)pyrrolidine hydrochloride
- 4-(4-Methylpyrrolidine-3-carbonyl)azetidine hydrochloride
Comparison
Compared to similar compounds, 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride is unique due to the presence of both morpholine and pyrrolidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The presence of the morpholine ring can enhance the compound’s solubility and stability, while the pyrrolidine ring can contribute to its biological activity.
Eigenschaften
Molekularformel |
C10H19ClN2O2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
(4-methylpyrrolidin-3-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-8-6-11-7-9(8)10(13)12-2-4-14-5-3-12;/h8-9,11H,2-7H2,1H3;1H |
InChI-Schlüssel |
IKLGZHCANBKWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1C(=O)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
